molecular formula C11H20N2O4 B12107961 (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid

(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid

Cat. No.: B12107961
M. Wt: 244.29 g/mol
InChI Key: DRBVUSUGMQAMIV-YUMQZZPRSA-N
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Description

(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-amino-piperidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylic acid: Features a different protecting group, which may influence its reactivity and stability.

    (2S,4S)-4-((methoxycarbonyl)amino)piperidine-2-carboxylic acid: Another derivative with a different protecting group.

Uniqueness

The presence of the tert-butoxycarbonyl group in (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid provides unique stability and reactivity characteristics. The Boc group is relatively easy to remove under mild acidic conditions, making it a versatile protecting group in organic synthesis. This compound’s stability and ease of deprotection make it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1

InChI Key

DRBVUSUGMQAMIV-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)O

Origin of Product

United States

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